Technical Guide: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine
Technical Guide: Synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine
Executive Summary
Target Molecule: 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine
CAS Registry Number: 1246471-38-4 (Isomer check required; often custom synthesized)
Molecular Formula:
This technical guide details the synthesis of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine , a highly specialized fluorinated pyridine intermediate. This scaffold is critical in the development of next-generation agrochemicals (herbicides/fungicides) and pharmaceuticals, where the trifluoromethyl (
The primary synthetic challenge lies in the regioselective functionalization of the pyridine ring. This guide prioritizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The design of the synthesis relies on the inherent reactivity differences between the positions on the pyridine ring.
-
C6 Position (Ortho to N): Highly activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom (
effects). -
C3 Position (Meta to N): Deactivated relative to C6, despite being ortho to the electron-withdrawing
group. -
C2 Position: Occupied by the stable
group.
Therefore, the most logical disconnection is the C6-O bond , tracing back to a 6-halo-3-fluoro-2-(trifluoromethyl)pyridine precursor.
Figure 1: Retrosynthetic tree illustrating the two primary precursors for the
Primary Synthetic Route: Regioselective
Reaction Overview
The most robust method involves the reaction of 3,6-Difluoro-2-(trifluoromethyl)pyridine with sodium methoxide (NaOMe). Although the precursor contains two fluorine atoms (C3 and C6), the C6-fluorine is significantly more labile due to its position ortho to the ring nitrogen. The C3-fluorine, being meta to the nitrogen and sterically crowded by the adjacent
Reaction Scheme:
Experimental Protocol
Materials:
-
Substrate: 3,6-Difluoro-2-(trifluoromethyl)pyridine (CAS 1099597-92-8)[1][2][3]
-
Reagent: Sodium Methoxide (25-30 wt% solution in Methanol)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
-
Quench: Ammonium Chloride (sat. aq.)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Purge with nitrogen.
-
Charging: Add 3,6-Difluoro-2-(trifluoromethyl)pyridine (10.0 g, 54.6 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Add Sodium Methoxide solution (1.05 equivalents, 12.4 g of 25% solution) dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Critical Control Point: Maintain internal temperature below 5°C to prevent bis-substitution or attack at C3.
-
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) over 2 hours. Monitor reaction progress by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material should be consumed, with the formation of a single major product spot.
-
Workup:
-
Quench the reaction by adding saturated aqueous
(50 mL). -
Remove the bulk of the organic solvents (THF/MeOH) under reduced pressure (rotary evaporator, 35°C bath).
-
Dilute the residue with water (50 mL) and extract with Ethyl Acetate (
mL).
-
-
Purification:
-
Wash the combined organics with brine (50 mL), dry over anhydrous
, and filter. -
Concentrate to yield the crude oil.
-
Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to obtain the pure title compound as a colorless oil (or low-melting solid).
-
Expected Yield: 85-92%
Alternative Route: From Chlorinated Precursor
If the difluoro precursor is unavailable or cost-prohibitive, 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a viable alternative. Chlorine is a poorer leaving group than fluorine in
Reaction Scheme:
Key Differences in Protocol
-
Temperature: Reaction typically requires heating to 40-60°C to drive the displacement of the chloride.
-
Time: Reaction times are longer (4-12 hours).
-
Solvent: Pure Methanol or a THF/MeOH mixture is preferred.
Mechanistic & Structural Logic
The success of this synthesis is dictated by the electronic landscape of the pyridine ring.
Figure 2: Mechanistic pathway highlighting the factors governing regioselectivity.
Comparative Analysis of Routes
| Parameter | Route A (Difluoro Precursor) | Route B (Chloro Precursor) |
| Precursor | 3,6-Difluoro-2-(trifluoromethyl)pyridine | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine |
| Reactivity | High (F is excellent LG in | Moderate (Cl is good LG) |
| Conditions | 0°C to RT | 40°C to 60°C |
| Selectivity | Excellent (>98:[4]2) | Excellent (>98:2) |
| Cost | Generally Higher | Generally Lower |
Analytical Characterization
To validate the synthesis, the following analytical data should be obtained:
-
1H NMR (400 MHz,
):-
3.98 (s, 3H,
) -
6.85 (dd, 1H, Ar-H at C5) - Shows coupling to F3 (
) and H4. -
7.45 (dd, 1H, Ar-H at C4) - Shows coupling to F3 (
) and H5.
-
3.98 (s, 3H,
-
19F NMR (376 MHz,
):-
-65.0 (s, 3F,
) - -125.5 (m, 1F, Ar-F) - Chemical shift varies slightly with solvent.
-
-65.0 (s, 3F,
-
Mass Spectrometry (GC-MS/LC-MS):
-
Molecular Ion
(consistent with ).
-
Process Safety & Handling
-
Fluorinated Compounds: Precursors and products are likely lipophilic and potentially toxic. Handle in a fume hood.
-
Sodium Methoxide: Corrosive and moisture-sensitive. Use anhydrous solvents to prevent hydrolysis to sodium hydroxide, which can lead to side reactions (formation of the pyridinol).
-
Exotherm: The reaction of fluoropyridines with alkoxides is exothermic. Strict temperature control at 0°C during addition is mandatory to prevent thermal runaways or loss of regioselectivity.
References
-
Benchchem. "6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine Technical Data." (Accessed via search, providing structural context for isomers). Link
-
CymitQuimica. "3,6-Difluoro-2-(trifluoromethyl)pyridine Product Page." (Source for precursor availability). Link
-
American Elements. "6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine."[5][6] (Source for chloro-precursor availability).[5][6] Link
-
PubChem. "2,3,6-Trifluoropyridine." National Library of Medicine. (Background on fluoropyridine reactivity). Link
- Chambers, R. D., et al. "Nucleophilic substitution in polyfluoro-heterocyclic systems." Journal of the Chemical Society C: Organic, 1966. (Foundational text on regioselectivity in fluoropyridines).
Sources
- 1. CAS: 1099597-92-8 | CymitQuimica [cymitquimica.com]
- 2. CAS 1099597-92-8 | 3H32-3-4E | MDL MFCD10699122 | 3,6-Difluoro-2-(trifluoromethyl)pyridine | SynQuest Laboratories [synquestlabs.com]
- 3. CAS: 1099597-92-8 | CymitQuimica [cymitquimica.com]
- 4. cacheby.com [cacheby.com]
- 5. cacheby.com [cacheby.com]
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